2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl-
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Overview
Description
2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- is a heterocyclic organic compound It is characterized by a furanone ring structure with a nitrophenyl and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- typically involves the condensation of 4-nitrobenzaldehyde with a suitable furanone precursor under specific conditions. One common method is the Knoevenagel condensation reaction, where 4-nitrobenzaldehyde reacts with a furanone derivative in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3-[(4-aminophenyl)methylene]-5-phenyl-2(3H)-furanone.
Oxidation: Corresponding lactones or carboxylic acids.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furanone ring can interact with enzymes or receptors in biological systems . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 3-[(4-aminophenyl)methylene]-5-phenyl-: Similar structure but with an amino group instead of a nitro group.
2(3H)-Furanone, 3-[(4-chlorophenyl)methylene]-5-phenyl-: Similar structure but with a chloro group instead of a nitro group.
2(3H)-Furanone, 3-[(4-methylphenyl)methylene]-5-phenyl-: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2(3H)-Furanone, 3-[(4-nitrophenyl)methylene]-5-phenyl- imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJGNYLOFMNHR-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54833-77-1 |
Source
|
Record name | NSC201232 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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